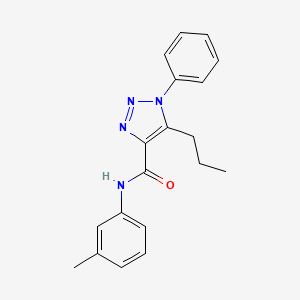

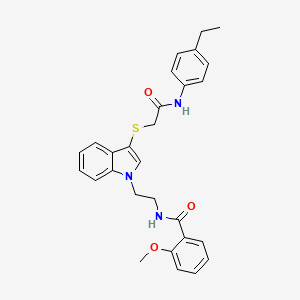

![molecular formula C20H13FN2O2 B2569825 (3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 313985-81-8](/img/structure/B2569825.png)

(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide, also known as FCIC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.

Applications De Recherche Scientifique

Synthesis and Structural Insights

The synthesis of 3H-Benzo[f]chromene-2-carboxamides, including compounds similar to "(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide," can be achieved through a cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of ZnI2 and FeCl3 under an air atmosphere. This process highlights the structural complexity and the synthetic versatility of the chromene derivatives (T. A. Nizami & R. Hua, 2018).

Fluorescence Probes

Bichromophoric fluorescent dyes based on chromene structures have been synthesized, demonstrating the ability to regulate fluorescence through photoinduced intramolecular electron transfer. These compounds, by virtue of their fluorescence quenching capabilities and sensitivity to polarity and pH, show promise as fluorescence probes for various scientific and biomedical applications (Zoya A. Syzova et al., 2004).

Antimicrobial and Cytotoxic Activities

The novel synthesis of 2-imino-2H-chromene-3(N-aryl)carboxamides has revealed the potential cytotoxic activity of these compounds against human cancer cell lines, suggesting their potential as therapeutic agents. This research underscores the importance of structural modifications in enhancing the lipophilicity and electronic properties of chromene derivatives for improved cytotoxic efficacy (R. Gill, J. Kumari, & J. Bariwal, 2016).

Eco-Friendly Synthesis Approaches

Research into the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides has demonstrated the feasibility of employing eco-friendly methods for the production of these compounds. Such approaches not only yield excellent results but also align with the principles of green chemistry, emphasizing the importance of environmentally sustainable practices in chemical synthesis (F. Proença & Marta Costa, 2008).

Mitochondrial Targeting Fluorescent Dyes

The development of cell-permeable iminocoumarine-based fluorescent dyes derived from 2-iminocoumarin-3-carboxamide derivatives highlights the utility of chromene structures in biological imaging. These dyes exhibit low cytotoxicity and the ability to selectively stain mitochondria in living cells, underscoring their potential as valuable tools in cellular biology and medical diagnostics (Diliang Guo et al., 2011).

Propriétés

IUPAC Name |

3-(3-fluorophenyl)iminobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O2/c21-13-5-3-6-14(10-13)23-20-17(19(22)24)11-16-15-7-2-1-4-12(15)8-9-18(16)25-20/h1-11H,(H2,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHWRGFFQMOWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC(=CC=C4)F)O3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2569743.png)

![N1-(4-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2569748.png)

![2-(2,4-dichlorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2569749.png)

![N-(4-fluorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569757.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2569758.png)

![(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone](/img/structure/B2569759.png)

![2-[[2-(3-Methyl-2-methylimino-4-oxo-5-thiazolidinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B2569763.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2569764.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2569765.png)